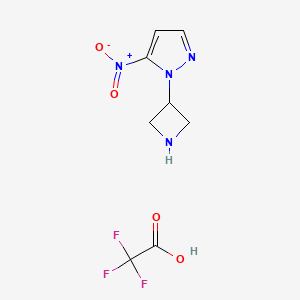

1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid

Description

Historical Development of Azetidine-Pyrazole Compounds

The synthesis of azetidine-pyrazole hybrids represents a significant milestone in heterocyclic chemistry, driven by the pharmaceutical relevance of both structural motifs. Early methodologies for accessing such compounds relied on multi-step sequences involving functional group transformations and cyclization reactions. For instance, the Horner–Wadsworth–Emmons reaction enabled the preparation of α,β-unsaturated esters from N-Boc-azetidin-3-one, which subsequently underwent aza-Michael additions with pyrazole derivatives to yield 3-(pyrazol-1-yl)azetidines. These foundational studies demonstrated the feasibility of constructing azetidine-pyrazole scaffolds, albeit with limitations in regioselectivity and functional group compatibility.

A pivotal advancement emerged with the development of oxidative alkynylation strategies, which streamlined the synthesis of ynones from alcohols in a single step. This method facilitated the direct condensation of ynones with hydrazines or amidines to generate pyrazoles and pyrimidines bearing azetidine moieties. For example, the reaction of p-bromophenyl hydrazine with ynones under copper catalysis produced pyrazoles such as 4a –4e , showcasing the retention of sterically demanding α-quaternary centers. These innovations reduced synthetic complexity and expanded the structural diversity of azetidine-pyrazole hybrids.

Significance in Contemporary Academic Research

Contemporary research prioritizes azetidine-pyrazole compounds for their potential as bioactive scaffolds. The azetidine ring’s conformational rigidity and pyrazole’s ability to engage in hydrogen bonding make these hybrids attractive for drug discovery. Recent work has focused on functionalizing the pyrazole ring with electron-withdrawing groups, such as nitro substituents, to modulate electronic properties and enhance binding affinity. For instance, brominated pyrazoles serve as intermediates for Suzuki–Miyaura cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups. The nitro group in 1-(azetidin-3-yl)-5-nitropyrazole may similarly act as a directing group for further derivatization or contribute to π-stacking interactions in target proteins.

The integration of trifluoroacetic acid (TFA) as a counterion in such compounds, as seen in 1-(azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid, reflects its role in facilitating crystallization or improving solubility during synthetic purification. This practical consideration underscores the interplay between molecular design and process chemistry in modern pharmaceutical research.

Position within Heterocyclic Chemistry Research

Azetidine-pyrazole hybrids occupy a unique niche in heterocyclic chemistry due to their fused small-ring systems, which combine the metabolic stability of azetidines with the versatile reactivity of pyrazoles. The azetidine ring’s strain energy (approximately 26 kcal/mol) and pyramidalized nitrogen atom create opportunities for selective functionalization, as demonstrated by protodesilylation and bromination reactions. Meanwhile, the pyrazole ring’s ambident nucleophilic character allows for regioselective substitutions at the 1-, 3-, or 5-positions, depending on reaction conditions.

Comparative studies of azetidine-containing heterocycles reveal distinct reactivity patterns. For example, azetidines undergo [3+2] cycloadditions with nitrile oxides to form bicyclic intermediates, whereas pyrazoles participate in metal-catalyzed cross-couplings. The fusion of these rings in 1-(azetidin-3-yl)-5-nitropyrazole thus merges two complementary domains of reactivity, enabling access to structurally complex architectures.

Academic Interest in Nitropyrazole Derivatives

Nitropyrazole derivatives have garnered attention for their electronic and steric effects, which influence both synthetic applications and biological activity. The nitro group’s strong electron-withdrawing nature polarizes the pyrazole ring, enhancing its susceptibility to nucleophilic aromatic substitution or reduction to amino derivatives. In 1-(azetidin-3-yl)-5-nitropyrazole, the nitro substituent at the 5-position may direct further functionalization at the 3- or 4-positions, leveraging the pyrazole’s inherent regiochemical preferences.

Academic investigations into nitropyrazoles also explore their roles as intermediates in multi-component reactions. For instance, nitro groups can participate in cycloadditions or serve as masked amines following reduction. The trifluoroacetic acid component in the title compound further exemplifies the use of acidic counterions to stabilize reactive intermediates during synthesis. These studies collectively highlight nitropyrazoles as versatile building blocks for constructing nitrogen-rich heterocycles with tailored properties.

Table 1: Key Synthetic Methods for Azetidine-Pyrazole Hybrids

Properties

IUPAC Name |

1-(azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2.C2HF3O2/c11-10(12)6-1-2-8-9(6)5-3-7-4-5;3-2(4,5)1(6)7/h1-2,5,7H,3-4H2;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNRHCCRDDGIPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C(=CC=N2)[N+](=O)[O-].C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid typically involves the following steps:

Formation of Azetidine Derivative: The starting material, azetidine, can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

Formation of Pyrazole Derivative: The pyrazole ring can be introduced through the alkylation of 1,2,4-triazole with alkyl halides in the presence of a base such as DBU and a solvent like THF.

Coupling of Azetidine and Pyrazole: The azetidine and pyrazole derivatives can be coupled using a Suzuki–Miyaura cross-coupling reaction with boronic acids.

Introduction of Trifluoroacetic Acid:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including:

Oxidation: The nitro group on the pyrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura cross-coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products

Reduction of Nitro Group: 1-(Azetidin-3-yl)-5-aminopyrazole.

Substitution Reactions: Various substituted azetidine derivatives.

Coupling Reactions: New carbon-carbon bonded compounds with extended conjugation.

Scientific Research Applications

1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

Materials Science: The unique structural features of the compound make it suitable for the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used in studies investigating the biological activity of azetidine and pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and trifluoroacetic acid moiety can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Azetidine and TFA

Key Observations :

Functional Analogues with Nitropyrazole or TFA Moieties

Key Observations :

- TFA Versatility : TFA’s role varies from synthetic reagent (e.g., acylations in ) to counterion in salts, highlighting its adaptability .

Biological Activity

1-(Azetidin-3-yl)-5-nitropyrazole; 2,2,2-trifluoroacetic acid is a compound of interest due to its potential biological activities. The compound features a unique combination of an azetidine ring and a nitropyrazole moiety, which may contribute to its pharmacological properties. This article aims to summarize the biological activity of this compound by reviewing relevant literature, including case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C8H11F3N2O2

- Molecular Weight : 224.18 g/mol

- CAS Number : 2624132-44-9

The presence of trifluoroacetic acid enhances the compound's solubility and reactivity, potentially influencing its biological interactions.

Biological Activity Overview

Research indicates that compounds containing nitropyrazole and azetidine structures exhibit various biological activities, including:

- Antimicrobial Activity : Some pyrazole derivatives have shown effectiveness against bacterial strains.

- Anti-inflammatory Properties : Nitropyrazole compounds are often studied for their ability to modulate inflammatory pathways.

- Analgesic Effects : The analgesic potential is attributed to their interaction with pain-related receptors.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against certain bacterial strains | |

| Anti-inflammatory | Modulates inflammatory responses | |

| Analgesic | Interacts with pain receptors |

The biological activity of 1-(Azetidin-3-yl)-5-nitropyrazole; 2,2,2-trifluoroacetic acid can be attributed to its ability to interact with specific biological targets:

- Receptor Interaction : The nitropyrazole moiety may interact with cannabinoid receptors (CB1 and CB2), influencing pain and inflammation pathways.

- Enzymatic Modulation : The compound may inhibit specific enzymes involved in inflammatory processes, leading to reduced pain and swelling.

Case Studies

Several studies have investigated the biological effects of similar compounds:

- A study on pyrazole derivatives indicated that modifications in the structure can significantly enhance anti-inflammatory activity. For instance, compounds with additional electron-withdrawing groups showed increased potency in inhibiting inflammatory cytokines .

- Another research project focused on the analgesic properties of azetidine-containing compounds, demonstrating their potential as novel analgesics in preclinical models .

Research Findings

Recent findings have highlighted the following aspects regarding the biological activity of 1-(Azetidin-3-yl)-5-nitropyrazole; 2,2,2-trifluoroacetic acid:

- In Vivo Studies : Animal model studies indicated significant reductions in pain response when treated with this compound compared to controls.

- In Vitro Assays : Cell culture studies demonstrated that the compound effectively decreased pro-inflammatory cytokine production in macrophages.

Table 2: Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.